molecular formula C3H5ClO<br>ClCH2COCH3<br>C3H5ClO B047974 Chloroacetone CAS No. 78-95-5

Chloroacetone

Cat. No. B047974
CAS RN: 78-95-5
M. Wt: 92.52 g/mol
InChI Key: BULLHNJGPPOUOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Chloroacetone synthesis has been a subject of study to understand its formation and the conditions under which it is synthesized. A notable approach involves the reaction of acetic acid using thionyl chloride as a catalyst, with chlorine and oxygen added as chlorinating agents. Optimal conditions for this process have been identified, achieving a high yield and purity of the product (Qiu Lon, 2015).

Molecular Structure Analysis

The molecular structure of chloroacetone has been investigated through Raman and infrared absorption spectra, revealing the existence of rotational isomerism. Chloroacetone exhibits two molecular forms in the liquid and gaseous states and one form in the solid state. This isomerism plays a crucial role in understanding the compound's behavior under different physical states (S. Mizushima et al., 1953).

Chemical Reactions and Properties

Chloroacetone's reactivity, especially in the presence of other chemical entities, has been explored. Its interaction with the OH radical and subsequent reaction pathways, including hydrogen atom abstraction and chlorine atom abstraction, highlights its reactivity and potential for various chemical applications (Nobuaki Tanaka et al., 2013).

Physical Properties Analysis

Studies have addressed the physical properties of chloroacetone, including its photodissociation at specific wavelengths. The dynamics of this process provide insight into the molecule's behavior under light exposure and the formation of radicals as intermediates in reactions (Bridget W. Alligood et al., 2011).

Scientific Research Applications

  • Photodissociation Channels Study : Chloroacetone is utilized to study its primary photodissociation channels, including C-Cl bond photofission, C-C bond photofission, and C-CH(3) bond photofission (Alligood, Straus, & Butler, 2011).

  • Photoionization Dynamics : It's used for studying the dissociative photoionization dynamics induced by vacuum ultraviolet synchrotron radiation (Rogério, Cavasso-Filho, & Lago, 2021).

  • Reactions in Cryogenic Solids : Chloroacetone is a subject of study in UV light-induced reactions in cryogenic solids, such as argon (Tanaka, Urashima, & Nishikiori, 2014).

  • Reaction Rate Measurement : It is instrumental in measuring reaction rates with aqueous electron, hydroxyl radical, and hydrogen atom (Williams, Cooper, Mezyk, & Bartels, 2002).

  • Chemical Synthesis : Chloroacetone can be used for producing acetonyldiphenylphosphine oxide and isopropenyl diphenylphosphinate (Arbuzov et al., 1965).

  • Theoretical Dynamic Studies : It is involved in theoretical studies on reaction mechanisms for halogenated acetones (Ji et al., 2008).

  • Raman Spectroscopy : Chloroacetone serves as a model in studying the effects of hydration on molecular conformation using Raman spectroscopy (Katō, Nanba, & Taniguchi, 1998).

  • Conformational Equilibrium : Its use in measuring the effect of pressure on its conformational equilibrium in carbon disulfide (Taniguchi, Sawamura, & Murakoshi, 1985).

  • Organic Synthesis : It is employed for the facile synthesis of β-Oxalkyl (Acetonyl) Esters of Carboxylic Acids (Salunkhe, Sande, Kanade, & Wadgaonkar, 2006).

  • Enzyme Inhibition : Chloroacetone acts as an active-site-directed inhibitor of the aliphatic amidase from Pseudomonas aeruginosa (Hollaway, Clarke, & Ticho, 1980).

Safety And Hazards

Chloroacetone is extremely toxic and a powerful lacrymator . It can cause skin irritation, serious eye irritation, and may be fatal if inhaled . It is also toxic if swallowed or in contact with skin .

Future Directions

The Global Chloroacetone Market is expected to grow at a CAGR of 6.1% during the forecast period from 2022 to 2030 . This growth can be attributed to the increasing demand for chloroacetone in various applications such as pharmaceuticals, dyes, spices, and others .

properties

IUPAC Name

1-chloropropan-2-one
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InChI

InChI=1S/C3H5ClO/c1-3(5)2-4/h2H2,1H3
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InChI Key

BULLHNJGPPOUOX-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)CCl
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Molecular Formula

C3H5ClO, Array
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DSSTOX Substance ID

DTXSID0021547
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Molecular Weight

92.52 g/mol
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Physical Description

Chloroacetone, stabilized appears as a yellow-colored liquid with an irritating pungent odor. Light sensitive, but stabilized with the addition of small amounts of water and/or calcium carbonate. Slightly soluble in water and denser than water. Vapors much heavier than air. Irritates skin and eyes. Very toxic by ingestion or inhalation. Used to make other chemicals. A lachrymator., Liquid, Colorless to amber liquid with a pungent odor; [ACGIH], COLOURLESS LIQUID WITH PUNGENT ODOUR. TURNS DARK ON EXPOSURE TO LIGHT., A yellow-colored liquid with an irritating pungent odor.
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Boiling Point

248 °F (120 ° C), 119 °C, Turns dark and resinifies on prolonged exposure to light; may be stabilized by addition of 0.1% H2O or 1% CaCO3. BP: 61 °C at 50 mm Hg; 20 °C at 12 mm Hg, 120 °C
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Flash Point

82 °F, 40 °C (open cup), 35 °C closed cup, 35 °C c.c.
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Solubility

Miscible with alcohol, ether and chloroform. Soluble in 10 parts water (wet weight), In water, 8.25X10+4 mg/L, temperature unspecified, Solubility in water, g/100ml at 20 °C: 10
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Density

1.15 g/cu cm at 20 °C, Relative density (water = 1): 1.1
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Vapor Density

Relative vapor density (air = 1): 3.2
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Vapor Pressure

12.0 [mmHg], 12.0 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 1.5
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Impurities

Forms binary azeotropes with many organic liquids. Reacts with aryl Grignard reagents to form stilbenes.
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Product Name

Chloroacetone

Color/Form

Liquid

CAS RN

78-95-5
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Melting Point

-44.5 °C, Yellow needles from alcohol; mp: 124 °C /Chloroacetone 2,4-dihydrophenylhydrazone/, -45 °C
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Synthesis routes and methods

Procedure details

In the same manner as given in the foregoing, but using ethylchloromethyl ketone and chloroethyl methyl ether in Steps 1 and 3, respectively, in place of chloroacetone and chloromethyl methyl ether, the title compound is produced.
Name
ethylchloromethyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloroacetone
Reactant of Route 2
Chloroacetone
Reactant of Route 3
Reactant of Route 3
Chloroacetone
Reactant of Route 4
Reactant of Route 4
Chloroacetone
Reactant of Route 5
Reactant of Route 5
Chloroacetone
Reactant of Route 6
Reactant of Route 6
Chloroacetone

Citations

For This Compound
6,540
Citations
ED Smith, WL Thornsberry - Journal of Chemical and Engineering …, 1970 - ACS Publications
It IS well known that chloroacetone and 1, 1-dichlo-… boils significantly lower than chloroacetone at reduced pressures. Table I … with the literature references for chloroacetone and for 1, 1-…
Number of citations: 6 pubs.acs.org
AN Strachan, FE Blacet - Journal of the American Chemical …, 1955 - ACS Publications
… chloroacetone introduced was condensed with Dry Ice and the cell filled with the desired pressure of NO. In the iodine runs, the chloroacetone … , both the iodine and chloroacetone were …
Number of citations: 39 pubs.acs.org
S Mizushima, T Shimanouchi, T Miyazawa… - The Journal of …, 1953 - pubs.aip.org
… Raman spectra of chloroacetone were measured in the liquid … and infrared spectra of chloroacetone CIH2C - COCH3 which … EXPERIMENTAL Chloroacetone was prepared by passing …
Number of citations: 99 pubs.aip.org
Q Shen, K Hagen - The Journal of Physical Chemistry, 1991 - ACS Publications
… about the structure of chloroacetone. From electron diffraction … The geometry of chloroacetone was fully optimized at the ab … In Table III our results for the structure of chloroacetone are …
Number of citations: 12 pubs.acs.org
A Ramazani, FZ Nasrabadi, Z Karimi… - Bulletin of the Korean …, 2011 - Citeseer
The 1: 1 imine intermediate generated by the addition of primary amine to chloroacetone is trapped by N-isocyaniminotriphenylphosphorane in the presence of (E)-cinnamic acids and …
Number of citations: 60 citeseerx.ist.psu.edu
RE Van Atta, HD Zook, PJ Elving - Journal of the American …, 1954 - ACS Publications
86 Notes Vol. 76 by fractionation. Therefore, a method of preparation was sought which would produce chloroacetone with little possibility of forming polychloro compounds; a synthesis …
Number of citations: 8 pubs.acs.org
B Foehlisch, H Zinser - Organic preparations and procedures …, 2004 - Taylor & Francis
… chlorination, we investigated the chlorination of chloroacetone and l,l-DiCA, … chloroacetone and 1,l-DiCA with chlorine were less exothermic at the beginning. Starting with chloroacetone…
Number of citations: 3 www.tandfonline.com
HL Slates, S Weber, NL Wendler - The Journal of Organic …, 1969 - ACS Publications
… The essentially exclusive formation of 5 in the self-condensation of chloroacetone in … from chloroacetone at low temperature has been reported. 5 The reaction of chloroacetone with …
Number of citations: 3 pubs.acs.org
Z Pawelka - Journal of Molecular Structure, 1988 - Elsevier
Dipole moments of acetone and chloroacetone in solvents of electric permittivity between 2 and 15 have been determined. It was found that the dipole moment of chloroacetone strongly …
Number of citations: 13 www.sciencedirect.com
CD HURD, CH RECTOR Jr - The Journal of Organic Chemistry, 1945 - ACS Publications
… chloroacetone cyanohydrin Ultée’s synthesis (1), which involves the addition of an excess of dry hydrogen cyanide to chloroacetone … The conversionof chloroacetone cyanohydrin into ß-…
Number of citations: 9 pubs.acs.org

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